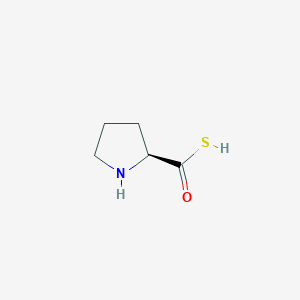

2-Pyrrolidinecarbothioic acid, (2S)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2S)-2-Pyrrolidincarbothiocarbonsäure ist eine chirale Verbindung mit der Summenformel C5H9NOS und einem Molekulargewicht von 131,196 g/mol . Sie zeichnet sich durch das Vorhandensein eines Pyrrolidinrings aus, einem fünfgliedrigen, stickstoffhaltigen Heterocyclus, und einer Carbonsäuregruppe, die an das Schwefelatom gebunden ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Eine gängige Methode beinhaltet die Cyclisierung eines geeigneten Vorläufers, wie beispielsweise eines Aminosäurederivats, unter sauren oder basischen Bedingungen . Die Reaktionsbedingungen können je nach spezifischem Vorläufer und gewünschter Stereochemie variieren.

Industrielle Produktionsverfahren

Die industrielle Produktion von (2S)-2-Pyrrolidincarbothiocarbonsäure verwendet oft ähnliche Synthesewege, aber in größerem Maßstab. Der Prozess kann die Verwendung von kontinuierlichen Durchflussreaktoren umfassen, um eine gleichbleibende Produktqualität und Ausbeute zu gewährleisten. Die Optimierung von Reaktionsparametern wie Temperatur, Druck und Katalysatorkonzentration ist entscheidend für eine effiziente Produktion .

Analyse Chemischer Reaktionen

Arten von Reaktionen

(2S)-2-Pyrrolidincarbothiocarbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter geeigneten Bedingungen zu Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Reduktionsreaktionen können die Carbonsäuregruppe in einen Alkohol oder andere reduzierte Formen umwandeln.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Nukleophile wie Amine oder Alkohole für Substitutionsreaktionen .

Hauptsächlich gebildete Produkte

Die hauptsächlich gebildeten Produkte dieser Reaktionen hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. So kann die Oxidation Sulfoxide oder Sulfone ergeben, während die Reduktion Alkohole oder andere reduzierte Derivate produzieren kann .

Wissenschaftliche Forschungsanwendungen

(2S)-2-Pyrrolidincarbothiocarbonsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Sie dient als Baustein für die Synthese komplexerer Moleküle, darunter Pharmazeutika und Agrochemikalien.

Biologie: Die Verbindung wird in der Untersuchung von Enzymmechanismen und als Ligand in biochemischen Assays verwendet.

Medizin: Sie hat potenzielle therapeutische Anwendungen aufgrund ihrer Fähigkeit, mit biologischen Zielstrukturen wie Enzymen und Rezeptoren zu interagieren.

Wirkmechanismus

Der Wirkmechanismus von (2S)-2-Pyrrolidincarbothiocarbonsäure beinhaltet ihre Interaktion mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Verbindung kann an das aktive Zentrum eines Enzyms binden und so dessen Aktivität hemmen oder seine Funktion verändern. Diese Interaktion kann zu Veränderungen in biochemischen Stoffwechselwegen und physiologischen Wirkungen führen .

Wirkmechanismus

The mechanism of action of 2-Pyrrolidinecarbothioic acid, (2S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can lead to changes in biochemical pathways and physiological effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Pyrrolidin-2-carbonsäure: Ähnlich in der Struktur, aber ohne die Thiogruppe.

Pyrrolidin-2-thion: Enthält eine Thiogruppe, aber ohne die Carbonsäurefunktionalität.

Prolin: Eine natürlich vorkommende Aminosäure mit einer ähnlichen Pyrrolidinringstruktur.

Einzigartigkeit

(2S)-2-Pyrrolidincarbothiocarbonsäure ist einzigartig aufgrund des Vorhandenseins sowohl der Carbonsäure- als auch der Thiofunktionalität, die ihr eine besondere chemische Reaktivität und biologische Aktivität verleihen. Diese Kombination funktioneller Gruppen ermöglicht vielseitige Anwendungen in verschiedenen Bereichen und unterscheidet sie von anderen ähnlichen Verbindungen .

Eigenschaften

CAS-Nummer |

64369-68-2 |

|---|---|

Molekularformel |

C5H9NOS |

Molekulargewicht |

131.20 g/mol |

IUPAC-Name |

(2S)-pyrrolidine-2-carbothioic S-acid |

InChI |

InChI=1S/C5H9NOS/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1 |

InChI-Schlüssel |

AFMIFWUUCHCHNN-BYPYZUCNSA-N |

Isomerische SMILES |

C1C[C@H](NC1)C(=O)S |

Kanonische SMILES |

C1CC(NC1)C(=O)S |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-[[4-(trifluoromethoxy)phenyl]methyl]carbamate](/img/structure/B12704286.png)

![3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;3-(2-methoxyphenoxy)propane-1,2-diol;hydrochloride](/img/structure/B12704289.png)